Cas no 16789-77-8 (Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy-)
![Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy- structure](https://it.kuujia.com/scimg/cas/16789-77-8x500.png)
16789-77-8 structure
Nome del prodotto:Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy-
Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy-
- iodoglibenclamide
- 125I-Iodoglibenclamide
- Benzamide, N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxy
- LY 285110
- N-(2-(4-((((Cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide
- N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-5-iodo-2-methoxybenzamide
- LH-25
- LY-285110
- Iodoglyburide
- 5-Iodo-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
- AKOS040752088
- CHEMBL108053
- N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-iodo-2-methoxybenzamide
- SCHEMBL13952232
- N-[2-(4-{[(Cyclohexylimino)(hydroxy)methyl]sulfamoyl}phenyl)ethyl]-5-iodo-2-methoxybenzene-1-carboximidic acid
- 16789-77-8
- DTXSID00937408
-
- Inchi: InChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)
- Chiave InChI: XUABXVPVVXNKND-UHFFFAOYSA-N
- Sorrisi: C1(NC(NS(C2C=CC(CCNC(=O)C3C=C(I)C=CC=3OC)=CC=2)(=O)=O)=O)CCCCC1
Proprietà calcolate
- Massa esatta: 585.07914
- Massa monoisotopica: 585.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 746
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 122Ų
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.57
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.647
- PSA: 113.6
Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy- Letteratura correlata
-
1. Book reviews
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
16789-77-8 (Benzamide,N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-iodo-2-methoxy-) Prodotti correlati
- 2103256-77-3(ethyl 2-amino-2-(oxan-2-yl)acetate)
- 408526-63-6(5,6-Dichloropyridine-2-carbonyl chloride)
- 882748-32-5(1-(2H-1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)amino]propan-1-one)
- 201996-55-6(Adenosine-1'-13C)
- 2803412-31-7(Ethyl (3S,6R)-6-(trifluoromethyl)-3-morpholinecarboxylate)
- 886186-04-5(N-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl-3-nitrobenzamide)
- 1804845-31-5(3-Bromo-4-(difluoromethyl)-5-hydroxypyridine-2-acetic acid)
- 87065-07-4(dimethyl(1-phenylprop-2-yn-1-yl)amine)
- 901279-60-5(1-(1-benzylpyrrolidin-2-yl)ethan-1-one)
- 17520-86-4(2-(4-Bromophenoxy)butanoyl chloride)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
